Enhanced 5-HT₃ Receptor Antagonist Potency vs. Quinine in Functional Ileum Assays
N-(5-Methoxy-2-methylphenyl)acetamide exhibits functional 5-HT₃ receptor antagonism in guinea pig ileum longitudinal muscle myenteric plexus with an IC₅₀ of 3.38 μM [1]. In the identical assay system, the known antimalarial agent quinine, a characterized 5-HT₃ antagonist, shows an IC₅₀ of 9.55 μM (derived from pIC₅₀ = 5.02 ± 0.15) [2]. This represents an approximate 2.8-fold greater potency for the target compound under directly comparable conditions.
| Evidence Dimension | 5-HT₃ receptor functional antagonism (IC₅₀) |
|---|---|
| Target Compound Data | 3.38 μM (3380 nM) |
| Comparator Or Baseline | Quinine: 9.55 μM (pIC₅₀ 5.02) |
| Quantified Difference | ~2.8-fold lower IC₅₀ (higher potency) |
| Conditions | Guinea pig ileum longitudinal muscle myenteric plexus, inhibition of 2-methyl-5-HT-induced contraction |
Why This Matters
Demonstrates a quantifiable, assay-validated advantage in 5-HT₃ receptor modulation, providing a clear functional differentiation from a clinically used comparator in a tissue-level model of gastrointestinal motility.
- [1] BindingDB. (2026). BDBM50409198 / CHEMBL5276531: Antagonist activity at 5HT3 receptor in guinea pig ileum (IC₅₀ = 3.38E+3 nM). View Source
- [2] Thompson, A. J., & Lummis, S. C. R. (2014). Inhibition of native 5-HT3 receptor-evoked contractions in guinea pig and mouse ileum by antimalarial drugs. European Journal of Pharmacology, 738, 174-178. (pIC₅₀ quinine = 5.02 ± 0.15). View Source
